(1R-cis)-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol
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Overview
Description
(1R-cis)-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol is a chemical compound with a unique structure that includes a cyclohexene ring substituted with isopropyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R-cis)-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene as the base structure.
Substitution Reactions: Isopropyl and methyl groups are introduced through substitution reactions. Common reagents for these reactions include isopropyl bromide and methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R-cis)-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The isopropyl and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Isopropyl bromide, methyl iodide
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted cyclohexene derivatives
Scientific Research Applications
(1R-cis)-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1R-cis)-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with enzymes and receptors, influencing their activity. The isopropyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R-cis)-3-(Isopropyl)-6-methylcyclohex-2-en-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
(1R-cis)-3-(Isopropyl)-6-methylcyclohexane: Lacks the double bond in the cyclohexene ring.
(1R-cis)-3-(Isopropyl)-6-methylcyclohex-2-en-1-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
(1R-cis)-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its hydroxyl group allows for versatile chemical reactions, while the isopropyl and methyl groups provide hydrophobic characteristics that influence its interactions with other molecules.
Properties
CAS No. |
23733-66-6 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1R,6R)-6-methyl-3-propan-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h6-8,10-11H,4-5H2,1-3H3/t8-,10+/m1/s1 |
InChI Key |
WEJSIMPWEOUMJB-SCZZXKLOSA-N |
Isomeric SMILES |
C[C@@H]1CCC(=C[C@@H]1O)C(C)C |
Canonical SMILES |
CC1CCC(=CC1O)C(C)C |
Origin of Product |
United States |
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